Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide
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Overview
Description
Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a trifluoroborate group. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical stability and unique reactivity, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide typically involves the reaction of 2,2-difluorocyclopropyl derivatives with potassium trifluoroborate. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: As mentioned earlier, the compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of an aryl halide with the organoboron reagent .
Scientific Research Applications
Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2,2-difluorocyclopropyl)trifluoroborate
- Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide
Uniqueness
Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide is unique due to its specific substitution pattern and the presence of both cyclopropyl and trifluoroborate groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
potassium;(2,2-difluorocyclopropyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF5.K/c5-3(6)1-2(3)4(7,8)9;/h2H,1H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUPIJHOLXDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF5K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-30-7 |
Source
|
Record name | potassium (2,2-difluorocyclopropyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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